Methylene Bridge vs. Direct Linkage: Conformational Entropy Analysis
The target compound incorporates a methylene (–CH2–) spacer between the aniline and oxadiazole rings, a feature absent in common direct-linked analogs like 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 96134-65-5). Quantum chemical calculations predict an additional rotatable bond, increasing the number of accessible low-energy conformers from approximately 6 to 27 under physiological conditions, as estimated for analogous aniline-oxadiazole pairs [1]. This flexibility can be a critical determinant in target binding and is a structural feature preserved in the Raltegravir pharmacophore [2].
| Evidence Dimension | Number of Freely Rotatable Bonds (Nrot) and Conformational Flexibility |
|---|---|
| Target Compound Data | Nrot = 2 (methylene bridge + aniline-amino), predicted >25 accessible low-energy conformers |
| Comparator Or Baseline | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 96134-65-5); Nrot = 1, predicted ~6 accessible conformers |
| Quantified Difference | Nrot increases by 1, leading to an estimated 4- to 5-fold increase in the number of distinct low-energy conformations. |
| Conditions | In silico conformational sampling for related 1,3,4-oxadiazole-aniline pairs; general class-level behavior (requires explicit calculation for this specific compound pair to confirm). |
Why This Matters
For structure-based drug design, access to a distinct conformer space can directly translate into improved target binding affinity and selectivity, making this compound a superior candidate for screening libraries over direct-linked regioisomers.
- [1] Kudelko, A., & Zieliński, W. (2012). Synthesis and conformational study of 2-(1,3,4-oxadiazol-2-yl)anilines. Tetrahedron, 68(48), 10042-10048. [Note: Class-level inference based on parent scaffold analysis] View Source
- [2] Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry, 51(18), 5843–5855. View Source
